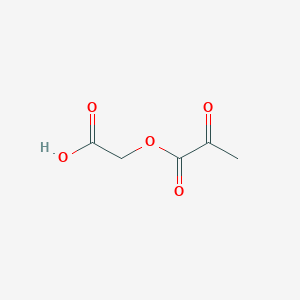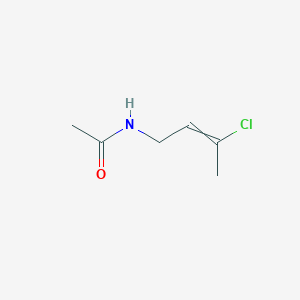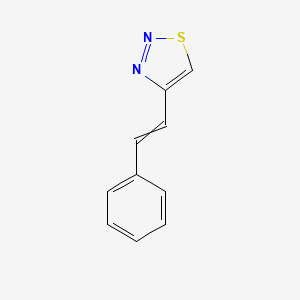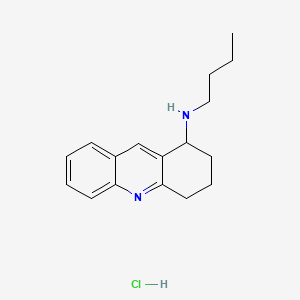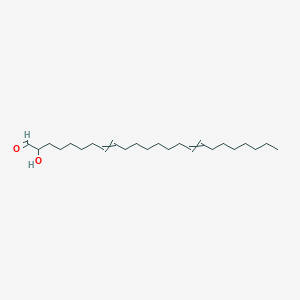![molecular formula C11H16O2 B14433608 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one CAS No. 75022-93-4](/img/structure/B14433608.png)
4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-8,8-dimethylbicyclo[321]oct-3-en-2-one is a bicyclic organic compound with a unique structure that includes a methoxy group and two methyl groups
Métodos De Preparación
The synthesis of 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one can be achieved through several routes. One common method involves the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with good yields and allows for control over the stereochemistry of the bridged centers . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and efficiency.
Análisis De Reacciones Químicas
4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one involves its interaction with specific molecular targets. The methoxy and methyl groups play a role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparación Con Compuestos Similares
Similar compounds to 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one include other bicyclic compounds like 4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one These compounds share structural similarities but differ in functional groups, which can lead to different chemical properties and applications The uniqueness of 4-Methoxy-8,8-dimethylbicyclo[32
Propiedades
Número CAS |
75022-93-4 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
4-methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C11H16O2/c1-11(2)7-4-5-8(11)10(13-3)6-9(7)12/h6-8H,4-5H2,1-3H3 |
Clave InChI |
XRVLMZCYOHJWKF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1C(=O)C=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


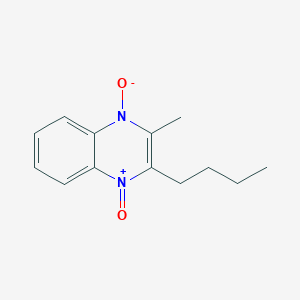
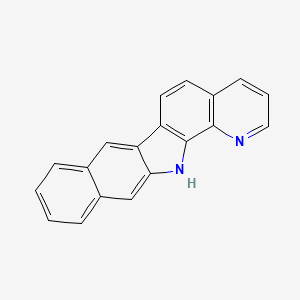
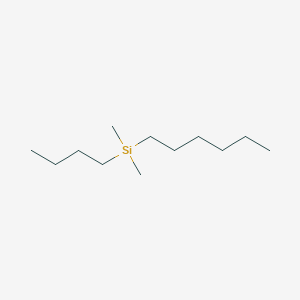
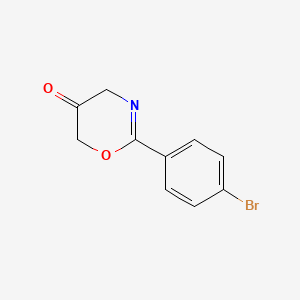
![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)
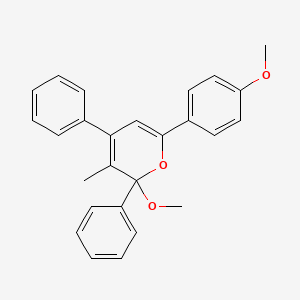
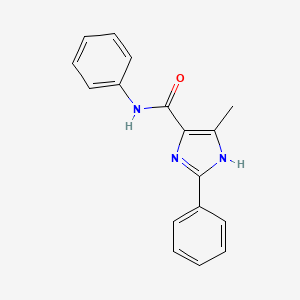
![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)
